molecular formula C9H18O5S2 B14367155 Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate CAS No. 90157-11-2

Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate

Cat. No.: B14367155
CAS No.: 90157-11-2
M. Wt: 270.4 g/mol
InChI Key: MTNPYUQSVMQAPS-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is notable for its unique structure, which includes both an ester functional group and a sulfanyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate typically involves a multi-step process. One common method includes the esterification of 4-mercaptobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ethyl 4-mercaptobutanoate is then reacted with 2-bromoethyl methanesulfonate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active sulfanyl compound, which can then interact with cellular proteins and enzymes. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-mercaptobutanoate: Lacks the methanesulfonyl group but has a similar ester and sulfanyl structure.

    Methyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of both an ester and a methanesulfonyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

90157-11-2

Molecular Formula

C9H18O5S2

Molecular Weight

270.4 g/mol

IUPAC Name

ethyl 4-(2-methylsulfonyloxyethylsulfanyl)butanoate

InChI

InChI=1S/C9H18O5S2/c1-3-13-9(10)5-4-7-15-8-6-14-16(2,11)12/h3-8H2,1-2H3

InChI Key

MTNPYUQSVMQAPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCSCCOS(=O)(=O)C

Origin of Product

United States

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